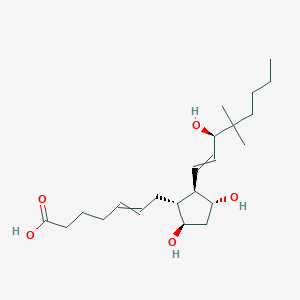

16,16-dimethyl-PGF2beta

Description

Overview of Prostaglandin (B15479496) Analogs and Their Significance in Biological Systems

Prostaglandins (B1171923) are a group of physiologically active lipid compounds derived from fatty acids that are found in almost every tissue in humans and other animals. wikipedia.org These molecules, classified as eicosanoids, are synthesized from the fatty acid arachidonic acid and are characterized by a 20-carbon structure that includes a 5-carbon ring. wikipedia.orgresearchgate.net Prostaglandins play a pivotal role in a wide array of biological processes, acting as potent, locally-acting signaling molecules. wikipedia.orgscbt.com Their functions are diverse and can even be opposing in different tissues, a characteristic determined by the specific type of receptor to which they bind. wikipedia.org

The significance of prostaglandins in biological systems is vast, encompassing roles in the cardiovascular, gastrointestinal, and reproductive systems, as well as in inflammation, immune responses, and the central nervous system. scbt.comnih.gov They are involved in regulating blood vessel dilation, preventing unnecessary blood clot formation, and controlling the contraction of smooth muscle tissue. wikipedia.org In the context of inflammation, their biosynthesis is markedly increased, contributing to the classic signs of this process. ahajournals.org Furthermore, prostaglandins are crucial for reproductive functions like ovulation and labor, and they modulate immune responses and pain pathways. scbt.com

Given their potent and varied biological activities, synthetic prostaglandin analogs have been developed for various research and potential therapeutic applications. These analogs are structurally similar to natural prostaglandins but are often modified to enhance their stability, selectivity, or efficacy. researchgate.net They are invaluable tools for studying cellular signaling pathways and the physiological effects of prostaglandins on processes such as smooth muscle function, inflammation, and platelet aggregation. scbt.com The development of these synthetic derivatives has opened avenues for investigating new treatments for a range of conditions. nih.gov

Rationale for Structural Modifications in Prostaglandin F2beta Analogs: Emphasis on 16,16-Dimethylation for Metabolic Stability and Enhanced Activity

The therapeutic and experimental utility of naturally occurring prostaglandins is often limited by their rapid metabolism in the body. A key enzyme responsible for this inactivation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position, a feature crucial for their biological activity. caymanchem.comresearchgate.net To overcome this limitation, researchers have developed synthetic analogs with structural modifications designed to resist enzymatic degradation, thereby prolonging their half-life and enhancing their biological effects. caymanchem.commedchemexpress.eu

One of the most effective strategies to confer metabolic stability is the introduction of methyl groups at the C-16 position of the prostaglandin scaffold. The compound 16,16-dimethyl-PGF2beta is a prime example of this approach. The addition of two methyl groups at the 16th carbon position sterically hinders the action of 15-PGDH, preventing the oxidation of the adjacent C-15 hydroxyl group. caymanchem.comsmolecule.com This structural modification significantly enhances the compound's stability against metabolic breakdown. smolecule.com

As a result of this increased metabolic resistance, 16,16-dimethylated prostaglandin analogs, including this compound, exhibit a prolonged duration of action in vivo. medchemexpress.eucaymanchem.com This enhanced stability allows for more sustained biological activity, making them potent tools for studying the physiological roles of PGF2beta and for investigating potential therapeutic applications where a longer-acting agent is desirable. For instance, 16,16-dimethyl PGA2, a related compound, is noted for its prolonged in vivo half-life. medchemexpress.eucaymanchem.com Similarly, 16,16-dimethyl PGE2, another analog, has a prolonged half-life due to its resistance to metabolism by 15-hydroxy PGDH. caymanchem.com

Historical Context of Prostaglandin F2beta and its Synthetic Derivatives in Experimental Models

The journey of prostaglandin research began with the discovery of these potent lipid compounds and their diverse physiological effects. Prostaglandin F2alpha (PGF2α), a closely related compound to PGF2beta, was identified as a potent agent that influences smooth muscle contraction and vascular tone by interacting with specific G-protein coupled receptors. scbt.com The total synthesis of PGF2α was a significant milestone achieved in the late 1970s, paving the way for the creation of various synthetic derivatives. acs.org

The development of synthetic prostaglandin analogs was driven by the need to overcome the rapid in vivo metabolism of the natural compounds. Early research focused on creating analogs with increased stability and more specific actions. This led to the synthesis of compounds like 16,16-dimethyl PGE2, which was found to be a potent inhibitor of gastric acid secretion and to have cytoprotective properties in the gastric mucosa. nih.govnih.gov These early studies in animal models demonstrated the potential of synthetic prostaglandins in various experimental settings.

In the context of PGF2beta, it has been identified as a metabolite in female follicular fluid and has been associated with fertilization and embryo development. nih.gov The development of its synthetic analog, this compound, provided researchers with a more stable tool to investigate its biological activities. medchemexpress.com For example, research has shown that this compound can prevent aspecifically induced bronchospasm, highlighting its potential in respiratory research. medchemexpress.commedchemexpress.com The use of such synthetic derivatives in experimental models has been crucial in elucidating the complex roles of prostaglandins in various physiological and pathological processes.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRWVEHSLXJOCD-OPVFONCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 16,16 Dimethyl Pgf2beta for Research Applications

Strategies for the Total Synthesis of Prostaglandin (B15479496) F2beta Analogs

The total synthesis of prostaglandin F2β (PGF2β) analogs is a complex challenge that has been addressed through various innovative strategies. These approaches often build upon the foundational work in prostaglandin synthesis, such as the methods developed by E.J. Corey, which utilize key intermediates like the Corey lactone. diva-portal.orgresearchgate.net These lactones, which are δ- or γ-lactones with multiple stereocenters on a cyclopentane (B165970) ring, serve as versatile scaffolds for the sequential attachment of the α- and ω-side chains of the prostaglandin molecule. researchgate.net

Modern synthetic routes often employ convergent strategies, where the different fragments of the molecule are synthesized separately and then combined in the later stages. This approach offers greater flexibility and efficiency compared to linear syntheses. nih.gov Chemoenzymatic total synthesis has also emerged as a powerful strategy, integrating highly selective enzymatic reactions to control stereochemistry, which is a critical aspect of prostaglandin synthesis. oup.com For instance, a unified chemoenzymatic approach has been successfully used to synthesize several prostaglandins (B1171923), including PGF2α, from a common bicyclic ketone intermediate. oup.comopen.ac.uk This strategy highlights the potential of biocatalysis in constructing complex molecules with high stereoselectivity. oup.com

Organocatalysis has also provided novel pathways for prostaglandin synthesis. For example, an aldol (B89426) cascade reaction catalyzed by proline can create a key bicyclic enal intermediate with high enantiomeric excess, streamlining the synthesis of PGF2α. nih.gov Furthermore, transition metal-catalyzed reactions, such as those involving palladium(0) complexes, offer methods for the site-specific oxygenation of unsaturated carbon skeletons, which is a useful tool in prostaglandin synthesis. Current time information in Bangalore, IN.

Role of Microbial Transformations in Stereoselective Synthesis of Prostanoids

Microbial transformations play a crucial role in the stereoselective synthesis of prostanoids by providing enzymes that can catalyze reactions with high specificity, often unachievable through conventional chemical methods. pharmacy180.com These biocatalytic processes are particularly valuable for establishing the correct stereochemistry at various chiral centers within the prostaglandin molecule.

One significant application of microbial transformations is in the kinetic resolution of racemic intermediates. For example, newly isolated marine microorganisms have been screened for their ability to resolve racemic intermediates used in prostaglandin synthesis. Strains such as Bacillus hornekiae 15A have demonstrated highly stereoselective reduction, while Halomonas aquamarina 9B can enantioselectively hydrolyze certain prostaglandin precursors. core.ac.uk This allows for the separation of enantiomers, providing access to the desired stereoisomer for further synthesis.

Microbial reductions are also employed to create specific chiral centers. For instance, the asymmetric reduction of a dione (B5365651) precursor can be achieved with high enantioselectivity using microorganisms. Dipodascus uninucleatus has been shown to catalyze the reduction to the desired 11(R)-alcohol, a key stereochemistry for natural prostaglandins. pharmacy180.com In contrast, other microorganisms like Mucor rammanianus can produce the opposite 11(S)-alcohol, demonstrating the diversity of microbial enzymes available for stereocontrol. pharmacy180.com These enzymatic transformations are often conducted on prochiral substrates, where a non-chiral molecule is converted into a chiral one with high enantiomeric purity. pharmacy180.com

The enzymes responsible for these transformations, such as ketoreductases and esterases, are chiral nonracemic molecules themselves, which is the basis for their ability to induce asymmetry in their substrates. pharmacy180.comcore.ac.uk The strategic use of these microbial enzymes can significantly simplify the synthesis of complex molecules like prostaglandins by reducing the need for chiral auxiliaries or multiple protection and deprotection steps.

Approaches for Introducing 16,16-Dimethyl Substituents in Prostaglandin Core Structures

The introduction of a gem-dimethyl group at the C-16 position of the prostaglandin core structure is a key modification that confers resistance to metabolic degradation, thereby prolonging the biological activity of the analog. acs.org Several synthetic strategies have been developed to incorporate this structural feature, primarily focusing on the construction of the ω-side chain.

One prominent method involves the conjugate addition of an organocuprate reagent to an α,β-unsaturated cyclopentenone intermediate. caltech.eduresearchgate.net This approach allows for the formation of the carbon-carbon bond at the C-12 position, with the ω-side chain, already containing the 16,16-dimethyl moiety, being delivered by the cuprate. The stereochemistry of this addition is crucial and often directed by the existing stereocenters on the cyclopentenone ring, leading to the desired configuration. caltech.edu The synthesis of the required ω-side chain synthon, which contains the gem-dimethyl group, is a critical preliminary step. This can be achieved through various organic reactions, including the use of Grignard and alkylaluminum reagents to introduce the methyl groups. google.com

Another effective strategy is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govpharmacy180.com In this approach, the ω-side chain is introduced in a late stage of the synthesis by reacting a phosphonate (B1237965) reagent with a Corey aldehyde derivative. To synthesize 16,16-dimethyl prostaglandins, a suitably methylated acylphosphonate is required. pharmacy180.com This phosphonate reagent, bearing the gem-dimethyl group at the appropriate position, is condensed with the aldehyde to construct the enone system of the ω-side chain. This method provides a high degree of flexibility, as different ω-chain analogs can be prepared by simply varying the structure of the phosphonate reagent. pharmacy180.com

The synthesis of 16,16-dimethyl-oxa-alkyl prostaglandins has also been achieved using Corey's synthesis as a foundation, further demonstrating the versatility of these established synthetic routes in accommodating modifications to the side chains. oup.com

| Synthetic Approach | Key Reaction | Description |

| Organocuprate Addition | Conjugate addition | An organocuprate reagent containing the 16,16-dimethyl ω-side chain is added to a cyclopentenone intermediate. |

| Horner-Wadsworth-Emmons | Olefination | A methylated acylphosphonate with the gem-dimethyl group is reacted with a Corey aldehyde derivative to form the ω-side chain. |

| Modified Corey Synthesis | Various | Established synthetic routes are adapted to incorporate the 16,16-dimethyl-oxa-alkyl side chains. |

Chemical Derivatization Techniques for Analytical Quantification and Characterization

The accurate quantification and characterization of 16,16-dimethyl-PGF2β in biological matrices often require chemical derivatization prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization serves to improve the volatility, thermal stability, and ionization efficiency of the analyte, thereby enhancing the sensitivity and specificity of the analytical method. caltech.edutocris.com

For GC-MS analysis, a multi-step derivatization is typically employed. acs.org The carboxylic acid group is often esterified, for example, using pentafluorobenzyl bromide (PFB-Br), to form a PFB ester. The hydroxyl groups are converted to more volatile and thermally stable ethers, commonly through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. The ketone groups, if present, can be converted to methoximes. google.com These derivatization steps reduce the polarity of the prostaglandin analog, making it suitable for gas chromatographic separation. tocris.com

In the context of LC-MS, while some methods allow for the analysis of prostaglandins without derivatization, chemical derivatization can significantly enhance detection sensitivity, particularly for electrospray ionization (ESI) in positive ion mode. nih.govacs.org A notable derivatization reagent for carboxylic acids is 4-diazomethylpyridine, which reacts with the carboxyl group to form a pyridinylmethyl ester. acs.org This derivatization introduces a permanently charged or easily ionizable group, leading to a substantial increase in signal intensity in the mass spectrometer. acs.org This technique has been successfully applied to the determination of prostaglandin E2 in biological samples and is applicable to other prostaglandins. acs.org

The choice of derivatization reagent and analytical technique depends on the specific requirements of the study, including the concentration of the analyte in the sample and the complexity of the matrix.

| Analytical Technique | Derivatization Reagent(s) | Purpose of Derivatization |

| GC-MS | Pentafluorobenzyl bromide (PFB-Br), Silylating agents (e.g., BSTFA), Methoxylamine hydrochloride | Esterification of carboxylic acid, Etherification of hydroxyls, Methoximation of ketones to increase volatility and thermal stability. |

| LC-MS/MS | 4-Diazomethylpyridine | Esterification of carboxylic acid to introduce an easily ionizable group, enhancing ionization efficiency for mass spectrometric detection. |

Elucidation of 16,16 Dimethyl Pgf2beta S Mechanisms of Biological Action

Prostanoid Receptor Binding and Functional Affinity Studies

Characterization of 16,16-dimethyl-PGF2beta Interaction with Prostaglandin (B15479496) F (FP) Receptors

This compound is an analog of PGF2β and is recognized for its interaction with the prostaglandin F (FP) receptor. smolecule.commedchemexpress.com Studies focusing on its binding characteristics have demonstrated its ability to effectively bind to and activate FP receptors. smolecule.com This interaction is a critical first step in initiating the physiological responses associated with this compound. The structural modifications, specifically the dimethyl groups at the 16-position, contribute to its stability and receptor binding profile.

Investigation of Ligand Selectivity and Potency at FP Receptor Subtypes

Research into the selectivity and potency of prostaglandin analogs at the FP receptor has provided valuable insights. While specific binding affinity data for this compound is not extensively detailed in the provided results, the closely related analog, 16,16-dimethyl PGF2α, demonstrates a binding affinity to the FP receptor on ovine luteal cells that is slightly higher (159%) than that of the natural ligand, PGF2α. caymanchem.com This suggests that the 16,16-dimethyl substitution can enhance receptor interaction. The natural ligand for the FP receptor, PGF2α, and another synthetic analog, fluprostenol, bind to the mouse FP receptor with high affinity, exhibiting Ki values of 3-4 nM. nih.gov

Interactive Table: Binding Affinities of Prostanoids at the FP Receptor

| Compound | Receptor | Species | Ki (nM) | Reference |

| PGF2α | FP | Mouse | 3-4 | nih.gov |

| Fluprostenol | FP | Mouse | 3-4 | nih.gov |

| 16,16-dimethyl PGF2α | FP | Ovine | - | caymanchem.com |

Note: A direct Ki value for 16,16-dimethyl PGF2α was not provided, but its affinity was reported as 159% of PGF2α.

Assessment of Potential Cross-Reactivity with Other Prostanoid Receptor Families (e.g., EP, DP, IP, TP receptors)

The selectivity of prostaglandin analogs is a crucial aspect of their pharmacological profile. Studies on various prostanoid receptors reveal that while some receptors like the DP, IP, and TP receptors show high ligand binding specificity, the FP receptor can bind other prostanoids, albeit with lower affinity. nih.gov For instance, PGD2, 17-phenyl-PGE2, STA2, I-BOP, PGE2, and M&B-28767 have been shown to bind to the FP receptor with Ki values under 100 nM. nih.gov

Conversely, the related compound 16,16-dimethyl-PGE2 shows significant binding to EP2, EP3, and EP4 receptors but not to the EP1 receptor. nih.gov The EP3 receptor, in particular, demonstrates a broad binding profile for various PGE analogs. nih.gov Another analog, AL 8810 methyl ester, a PGF2α analog, is noted for not having significant potency against TP, DP, EP(2), and EP(4) receptor subtypes. medchemexpress.com This highlights the nuanced cross-reactivity profiles among different prostaglandin derivatives.

Intracellular Signaling Cascades Mediated by this compound

Activation of G-Protein Coupled Receptor (GPCR)-Associated Signaling Pathways

Prostanoid receptors, including the FP receptor, are members of the G-protein coupled receptor (GPCR) superfamily. frontiersin.orgfrontiersin.org The binding of an agonist, such as this compound, to its receptor initiates a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. frontiersin.org Eicosanoids, the class of molecules to which prostaglandins (B1171923) belong, mediate their effects by binding to specific Gs-, Gi-, or Gq-coupled receptors. caymanchem.com The activation of these G proteins leads to the dissociation of their α and βγ subunits, which then modulate the activity of downstream effector enzymes and ion channels. elifesciences.org The FP receptor is known to couple to Gq proteins, which subsequently activate phospholipase C. caymanchem.com

Modulation of Intracellular Calcium Mobilization and Dynamics

A key consequence of FP receptor activation is the mobilization of intracellular calcium. smolecule.com The Gq-mediated activation of phospholipase C leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration is a critical second messenger that mediates a variety of cellular responses, including smooth muscle contraction. smolecule.com Studies on prostaglandin glyceryl esters have also demonstrated their ability to cause a concentration-dependent increase in intracellular calcium levels in various cell lines, suggesting a common signaling pathway for related compounds. nih.gov

Interactive Table: Prostanoid-Mediated Intracellular Signaling

| Ligand/Compound | Receptor | G-Protein Coupling | Key Downstream Event | Reference |

| This compound | FP | Gq | Increased intracellular calcium | smolecule.com |

| PGE2 | EP1 | Gq | Increased intracellular calcium | yorku.ca |

| PGE2 | EP2, EP4 | Gs | Increased cAMP | yorku.ca |

| Prostaglandin Glyceryl Esters | Putative GPCR | - | Increased intracellular calcium | nih.gov |

Regulation of Protein Kinase C (PKC) Isoforms and Their Downstream Targets

Direct evidence detailing the specific regulation of Protein Kinase C (PKC) isoforms by this compound is limited in the current scientific literature. However, studies on closely related prostaglandins, such as PGF2α and the analog 16,16-dimethyl-PGE2, provide a framework for its potential mechanisms.

Research has demonstrated that PGF2α can induce the expression of the transcription factor Nur77 in cementoblastic cells, a process mediated by the PKC pathway, among others. nih.gov Similarly, the EP1 prostanoid receptor agonist, 16,16-dimethyl-PGE2, also activates the PKC pathway to increase Nur77 gene expression. nih.gov The FP receptor, the presumed target of PGF2β analogs, is known to couple to Gq proteins, which in turn activate phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), the latter being a direct activator of conventional and novel PKC isoforms. frontiersin.org

Furthermore, investigations into the luteolytic effects of PGF2α in the bovine corpus luteum have shown a positive correlation between oxytocin (B344502) secretion induced by a PGF2α analog and the activity of PKC in the cell membrane. nih.gov This suggests that activation of the FP receptor initiates a signaling cascade that involves the translocation and activation of PKC.

While these findings strongly suggest that this compound likely modulates PKC activity upon binding to the FP receptor, further research is required to identify the specific PKC isoforms involved and to characterize their downstream phosphorylation targets.

Crosstalk with Other Signaling Networks (e.g., MAPK/ERK, PI3K/Akt, p38 MAPK pathways)

The signaling pathways initiated by G-protein coupled receptors, such as the FP receptor, are known to engage in extensive crosstalk with other major intracellular signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) cascades. While direct studies on this compound are scarce, research on other prostaglandin analogs indicates a high likelihood of such interactions.

For instance, the prostaglandin analog bimatoprost (B1667075) has been shown to activate the MAPK/ERK, PI3K/Akt, and p38 MAPK signaling pathways. researchgate.net These pathways are central to regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. ijmcmed.orgnih.gov The activation of these pathways often occurs downstream of initial receptor signaling and can be modulated by various factors. mdpi.comfrontiersin.org

The interaction between these networks is complex and can be both synergistic and antagonistic. For example, the PI3K/Akt pathway can inhibit components of the MAPK/ERK pathway, while in other contexts, they may act in concert. nih.gov Given that different stressors and stimuli can activate the p38 MAPK pathway, it is plausible that the cellular response to this compound could be significantly influenced by the concurrent activity of this and other MAPK pathways. ijmcmed.org However, specific studies are needed to delineate the precise nature of the crosstalk between this compound-initiated signals and the MAPK/ERK, PI3K/Akt, and p38 MAPK networks.

Molecular Determinants of this compound Biological Efficacy

The biological efficacy of a synthetic prostaglandin analog like this compound is governed by several molecular factors, primarily its structural characteristics which influence its stability, receptor binding affinity, and subsequent signal transduction.

The stereochemistry of the hydroxyl groups and the configuration of the double bonds are also critical for receptor recognition and activation. As an analog of PGF2β, its efficacy is dependent on its ability to bind to and activate the FP receptor. The high olfactory sensitivity of Arctic char to the related compound 16,16-dimethyl-PGF2α at extremely low concentrations (10⁻¹¹ M) underscores the high specificity and affinity that can be achieved with such molecular structures. researchgate.net

The table below summarizes key molecular properties of this compound.

| Property | Value/Description | Reference |

| Chemical Formula | C22H38O5 | uni.lu |

| Molecular Weight | 382.5 g/mol | scbt.com |

| Key Structural Feature | Dimethyl groups at C-16 position | caymanchem.com |

| Primary Function of Feature | Confers resistance to metabolic degradation | caymanchem.com |

| Presumed Receptor | Prostaglandin F (FP) Receptor | |

| Biological Effect | Prevents aspecifically induced bronchospasm | medchemexpress.com |

Further elucidation of the structure-activity relationship through the synthesis and testing of additional analogs will provide a more comprehensive understanding of the molecular determinants driving the specific biological efficacy of this compound.

Preclinical Pharmacological Investigations of 16,16 Dimethyl Pgf2beta in Experimental Systems

In Vitro Cellular Model Studies on 16,16-dimethyl-PGF2beta Activity

Assessment of Impact on Cell Function and Viability in Relevant Cell Lines

No specific studies detailing the effects of this compound on cell function and viability in relevant cell lines were identified. Research on related compounds, such as 16,16-dimethyl-PGE2, has shown effects on the survival of intestinal and hematopoietic stem cells, but these findings cannot be extrapolated to the PGF2beta isomer. tocris.comnih.gov One commercial source suggests an influence on hematopoietic stem cells, but does not provide supporting data or citations. smolecule.com

Exploration of Influence on Inflammatory Responses and Mediator Production

Detailed in vitro studies exploring the influence of this compound on inflammatory responses and the production of inflammatory mediators are not present in the available literature. While the compound has been described as an "irritant," which implies a pro-inflammatory potential, this has not been substantiated with cellular-level investigations into cytokine or other mediator production. medchemexpress.com In contrast, extensive research exists on the anti-inflammatory properties of the analog 16,16-dimethyl-PGE2, which has been shown to inhibit the production of cytokines like TNF-alpha and IL-1beta in human monocytes. nih.gov

Evaluation of Effects on Specific Cell Types (e.g., luteal cells, olfactory sensory neurons)

There is no available research on the specific effects of this compound on luteal cells or olfactory sensory neurons. The body of literature in these areas concentrates on the PGF2alpha isomer. 16,16-dimethyl-PGF2alpha is a potent analog of PGF2α and binds effectively to the prostaglandin (B15479496) F (FP) receptor on ovine luteal cells. caymanchem.com PGF2alpha itself is a key factor in luteolysis and affects steroidogenesis in bovine luteal cells. nih.gov Similarly, in olfaction research, PGF2alpha and its analogs are recognized as potent olfactory stimuli in fish, whereas PGF2beta has been shown to be significantly less stimulatory. researchgate.netubc.canih.gov

In Vivo Animal Model Applications of this compound

Investigation of Reproductive Physiology and Luteolytic Potential in Mammalian Models

No studies were found that investigate the reproductive or luteolytic potential of this compound in mammalian models. The luteolytic agent used in reproductive management is PGF2alpha and its potent synthetic analogs, such as 16,16-dimethyl-PGF2alpha. glowm.com The biological activity is highly specific to the stereochemistry of the prostaglandin molecule, and the functions of the alpha and beta isomers are distinct.

Analysis of Olfactory System Responses and Pheromonal Activity in Aquatic Vertebrates

There is no scientific literature available that analyzes the olfactory system responses or potential pheromonal activity of this compound in aquatic vertebrates. Research in this field has identified PGF2alpha and its synthetic analog, 16,16-dimethyl-PGF2alpha, as potent olfactory stimulants that function as sex pheromones in certain fish species, such as the Arctic char. researchgate.netpacificsalmonecologyconservationlab.ca In contrast, studies that have tested PGF2beta have found it to be a much less effective olfactory stimulant in teleost fish. ubc.ca

Study of Bronchospasm Modulation and Pulmonary System Interactions

The direct experimental investigation of this compound on bronchospasm and the pulmonary system is not extensively detailed in publicly available scientific literature. However, information from commercial suppliers suggests that while being an irritant, this compound may prevent non-specifically induced bronchospasm. medchemexpress.commedchemexpress.com This indicates a potential modulatory role in airway reactivity.

To understand its possible mechanism, it is useful to consider the actions of related prostaglandins (B1171923). Prostaglandin F2alpha (PGF2α), a closely related endogenous compound, is known to be a potent bronchoconstrictor in various species, including humans, and is implicated in the pathogenesis of asthma. kjim.org In isolated rat lungs, PGF2α induces both bronchoconstriction and pulmonary vasoconstriction. kjim.org In contrast, prostaglandin E2 (PGE2) and its stable analogue, 16,16-dimethyl-PGE2, have demonstrated protective effects on the airways. nih.govnih.gov Specifically, 16,16-dimethyl-PGE2 has been shown to significantly reduce lysine (B10760008) aspirin-induced airway resistance in a mouse model of aspirin-exacerbated respiratory disease. nih.gov This protective effect is mediated, at least in part, through the EP2 and EP4 receptors and involves the inhibition of mast cell histamine (B1213489) release and cysteinyl leukotriene production. nih.govnih.gov Given that PGF2β is a stereoisomer of PGF2α, its effects could differ significantly. Some prostaglandins, such as PGF2β, have been noted for their potential anti-inflammatory effects, which could contribute to a reduction in airway hyperreactivity. nih.gov

The contrasting effects of PGF2α and PGE2 analogues highlight the complexity of prostanoid signaling in the pulmonary system. While PGF2α generally promotes constriction, PGE2 analogues tend to be protective. The reported ability of this compound to prevent bronchospasm suggests its actions might align more with the protective pathways, possibly through modulation of inflammatory mediators or direct effects on airway smooth muscle, but detailed experimental verification is required.

Evaluation of Gastrointestinal System Responses and Mucosal Integrity in Rodent Models

While direct studies on this compound are limited, extensive research on its close analogue, 16,16-dimethyl-PGE2, provides significant insights into the potential gastrointestinal effects in rodent models. This analogue is a potent gastroprotective agent.

Studies in rats have shown that 16,16-dimethyl-PGE2 protects the gastric mucosa against various damaging agents. nih.gov This cytoprotective effect is not solely dependent on the inhibition of gastric acid secretion. nih.gov One of the key mechanisms is the inhibition of gastric motor activity. Necrotizing agents like absolute ethanol (B145695) induce violent gastric contractions that precede the formation of lesions. nih.gov Pre-treatment with 16,16-dimethyl-PGE2 was found to dose-dependently reduce the number and amplitude of these contractions, thereby preventing lesion formation. nih.gov

Another critical aspect of its protective action is the enhancement of the gastric mucosal barrier. In rats, 16,16-dimethyl-PGE2 has been observed to increase the survival of intestinal stem cells, which is crucial for the regeneration of the epithelium following injury, such as that caused by radiation. nih.gov Furthermore, this prostaglandin analogue has been shown to increase the thickness of the gastric mucus gel layer and the volume of gastric juice, which helps in diluting necrotizing agents. nih.gov

In a study investigating the effects of 16,16-dimethyl-PGE2 on gastric emptying and small intestinal transit in rats, the outcomes were dependent on the route of administration and the dose. For instance, intravenous administration accelerated gastric emptying while delaying small intestinal transit. Conversely, oral administration of the same compound delayed gastric emptying but increased small intestinal transit. nih.gov

The table below summarizes key findings from studies on the gastrointestinal effects of 16,16-dimethyl-PGE2 in rats.

| Experimental Model | Compound | Key Findings | Reference |

| Vagal nerve stimulation-induced gastric damage in rats | 16,16-dimethyl-PGE2 | Protected against surface epithelial cell damage by inhibiting gastric contractions. | nih.gov |

| Ethanol-induced gastric lesions in rats | 16,16-dimethyl-PGE2 | Inhibited violent gastric contractions, preventing lesion formation. | nih.gov |

| Radiation-induced intestinal injury in mice | 16,16-dimethyl-PGE2 | Increased the survival of intestinal stem cells when given before irradiation. | nih.gov |

| Gastric emptying and intestinal transit in rats | 16,16-dimethyl-PGE2 | Effects on gastric emptying and small intestinal transit were dependent on dose and route of administration. | nih.gov |

Exploration of Influence on Tissue Homeostasis and Cellular Regeneration in Specific Organ Systems

The influence of this compound on tissue homeostasis and cellular regeneration is not well-documented. However, the broader family of prostaglandins, particularly PGE2 and its stable analogues like 16,16-dimethyl-PGE2, are recognized as significant modulators of these processes in various organ systems. thno.org These compounds are known to be more stable than endogenous PGE2, which is rapidly degraded, giving them a prolonged duration of action. researchgate.net

In the context of the hematopoietic system, 16,16-dimethyl-PGE2 has been shown to regulate hematopoietic stem cell (HSC) homeostasis. tocris.com Studies in zebrafish have demonstrated that this compound increases the number of HSCs. tocris.com It also enhances the survival and expansion of these cells, which is critical for recovery after myeloablative therapies like radiation. nih.gov This radioprotective effect is mediated through the co-stimulation of the EP3 and EP4 receptors, which helps to accelerate hematopoietic recovery. nih.gov

In the gastrointestinal tract, as mentioned previously, 16,16-dimethyl-PGE2 promotes the survival of intestinal stem cells, which is fundamental for the repair and regeneration of the intestinal lining after damage. nih.gov This protective effect is crucial for maintaining the integrity of the mucosal barrier.

Furthermore, in a rat model of small intestinal transplantation, 16,16-dimethyl-PGE2 demonstrated immunomodulatory effects. While it delayed the onset of rejection when used alone, its combination with low-dose cyclosporine significantly reduced the intensity of allograft rejection compared to either agent used alone. nih.gov This suggests a role in modulating the local immune environment to favor tissue acceptance and homeostasis.

The table below summarizes the observed effects of 16,16-dimethyl-PGE2 on cellular regeneration and homeostasis in different organ systems.

| Organ System | Experimental Model | Compound | Key Findings on Regeneration and Homeostasis | Reference |

| Hematopoietic System | Zebrafish embryos | 16,16-dimethyl-PGE2 | Increased the number of hematopoietic stem cells. | tocris.com |

| Hematopoietic System | Irradiated mice | 16,16-dimethyl-PGE2 | Protected hematopoietic stem and progenitor cells, accelerating hematopoietic recovery. | nih.gov |

| Intestinal System | Irradiated mice | 16,16-dimethyl-PGE2 | Increased survival of intestinal stem cells, promoting epithelial regeneration. | nih.gov |

| Intestinal System | Rat small intestinal transplantation | 16,16-dimethyl-PGE2 | Delayed onset and reduced intensity of allograft rejection in combination with cyclosporine. | nih.gov |

Research into the Regulation of Polyunsaturated Fatty Acid Metabolism and Related Pathways

Prostaglandins, including PGF2beta, are synthesized from polyunsaturated fatty acids (PUFAs), primarily arachidonic acid, through the cyclooxygenase (COX) pathway. nih.govallergolyon.fr This metabolic cascade is a fundamental component of cellular signaling, particularly in inflammation and immunity. nih.govallergolyon.fr Free arachidonic acid is converted by COX enzymes into the unstable intermediate PGH2, which is then further metabolized by specific synthases into various prostaglandins, such as PGF2α and PGE2. nih.govnih.gov PGF2beta is also a product of this pathway and has been identified as a metabolite of arachidonic acid metabolism. medchemexpress.com

While the synthesis of prostaglandins from PUFAs is well-established, the direct regulatory effects of this compound on PUFA metabolism and related pathways are not clearly defined in the current literature. However, it is known that different prostaglandins can have varying, and sometimes opposing, effects on inflammatory and metabolic processes. For instance, while many prostaglandins derived from arachidonic acid are pro-inflammatory, some, including PGF2β, have been suggested to possess anti-inflammatory properties. nih.gov This suggests a potential feedback mechanism where the production of certain prostaglandins could modulate the activity of the enzymes involved in their own synthesis or the synthesis of other eicosanoids.

Eicosanoids, the class of signaling molecules that includes prostaglandins, are known to regulate gene expression, which can in turn affect lipid metabolism. frontiersin.org The interaction of PUFAs and their metabolites with nuclear receptors and transcription factors is a key mechanism for controlling the expression of genes involved in lipid synthesis and breakdown. It is plausible that this compound, as a stable analogue of a naturally occurring prostaglandin, could interact with these regulatory pathways, but specific experimental evidence is needed to confirm this.

The metabolism of arachidonic acid is a complex network, and the introduction of a stable analogue like this compound could potentially alter the balance of eicosanoid production. By competing for enzymes or receptors, it might shift the metabolic flux towards or away from the production of other bioactive lipids. However, without direct experimental data, the precise nature of these regulatory interactions remains speculative.

Analytical Methodologies for 16,16 Dimethyl Pgf2beta Research

Advanced Chromatographic Separation Techniques for Prostaglandin (B15479496) F2beta Analogs

The complexity of biological and chemical samples necessitates powerful separation techniques to isolate specific prostaglandin analogs from a multitude of structurally similar molecules. High-performance liquid chromatography, particularly in its ultra-high-performance format, is the cornerstone of prostaglandin analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC systems are widely employed for the analysis of prostaglandins (B1171923) and their analogs due to the enhanced resolution, speed, and sensitivity they offer over traditional HPLC. mdpi.com The use of columns with sub-2-μm particles allows for more efficient separation of isomeric and isobaric compounds, which is a common challenge in prostanoid analysis.

Research on PGF2β and other analogs frequently utilizes reversed-phase UHPLC columns, such as C18, for separation. mdpi.comnih.gov A study focused on the quantification of nine different prostaglandins, including PGF2β, employed a UHPLC system coupled with mass spectrometry. researchgate.netnih.gov The chromatographic separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic or acetic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov For instance, one method for analyzing polyunsaturated fatty acids, including PGF2β, used a Waters ACQUITY UPLC HSS T3 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov The ability to achieve rapid and efficient separation is crucial, with some methods enabling the profiling of multiple prostaglandins in a single run of just a few minutes.

A key advantage of UHPLC is its ability to separate isomers that are difficult to distinguish by mass spectrometry alone. However, even with advanced UHPLC systems, co-elution of certain isomers, such as 8-iso-PGF2β with other isomers, can still present a quantitative challenge. d-nb.info

Table 1: Example of UHPLC Parameters for Prostaglandin Analysis

| Parameter | Setting |

|---|---|

| System | Agilent 1290 Infinity LC |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Autosampler Temp. | 4°C |

Data sourced from a study on polyunsaturated fatty acids, including PGF2β. nih.gov

Liquid Chromatography (LC)

Standard High-Performance Liquid Chromatography (HPLC) remains a valuable and robust technique for the analysis of prostaglandin analogs. mdpi.com While UHPLC offers higher performance, HPLC is still widely used for routine analysis and in methods where the highest resolution is not strictly necessary. The principles of separation are the same, primarily relying on reversed-phase chromatography.

In the analysis of prostaglandin analogs in cosmetic products, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a common approach. mdpi.comresearchgate.net These methods often use C18 columns and gradient elution. For example, a method for quantifying prostaglandins D2 and E2 in a mouse ear edema model used a Hypersil Gold C18 column. rsc.org The development of analytical methods for prostaglandin analogs often involves the careful optimization of the mobile phase composition to achieve adequate separation from matrix components and other related substances. rsc.orgservice.gov.uk

High-Resolution Mass Spectrometry for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of 16,16-dimethyl-PGF2beta and its analogs, providing the high sensitivity and specificity required for detection and quantification at trace levels. mdpi.comuab.edu When coupled with liquid chromatography, it becomes a powerful platform for unambiguous identification.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is the definitive technique for the structural confirmation and quantification of prostaglandins. uab.eduuab.edu This method involves the selection of a specific precursor ion (typically the molecular ion, [M-H]⁻ in negative mode), its fragmentation through collision-induced dissociation (CID), and the detection of the resulting product ions. This process provides a highly specific "fingerprint" for the target analyte, minimizing interferences from the sample matrix. mdpi.com

The analysis of PGF2α, an isomer of PGF2β, demonstrates that the fragmentation pattern is characteristic of the molecule's structure. uab.edu For related compounds like 16,16-dimethyl-PGE2, a highly specific MS³ scan mode (a further stage of fragmentation) has been used for detection, with a transition of 379.3/299.0/159.1, showcasing the advanced capabilities of modern mass spectrometers in resolving complex molecules. nih.gov The selection of specific precursor-product ion transitions is fundamental to quantitative methods.

Triple Quadrupole Mass Spectrometry (QQQ-MS)

Triple quadrupole mass spectrometry is considered the gold standard for targeted quantification of low-abundance compounds like prostaglandins due to its exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. nih.govgcms.cz In MRM, the first quadrupole is set to select the precursor ion of the target analyte, the second quadrupole serves as a collision cell for fragmentation, and the third quadrupole is set to detect a specific product ion. nih.gov

Numerous validated methods for prostaglandin analysis, including PGF2β, rely on UHPLC-QQQ-MS/MS. nih.govresearchgate.netnih.gov These methods allow for the simultaneous quantification of multiple analytes in a single chromatographic run with high precision and accuracy. For instance, a UHPLC-QQQ-MS method was developed to quantify PGF2β along with eight other prostaglandins, demonstrating excellent linearity and sensitivity. researchgate.netnih.gov The specificity of the MRM transitions ensures that even at very low concentrations, the analyte can be accurately measured. nih.gov

Table 2: Example of MRM Transitions for PGF2β Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| PGF2β | 523.4 | 505.5 | 30 |

Data from a derivatized UHPLC-QQQ-MS analysis. The mass-to-charge ratio (m/z) reflects the derivatized compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, using instruments like Time-of-Flight (TOF) or Orbitrap, offers the significant advantage of providing highly accurate mass measurements. gcms.czbiorxiv.org This capability is invaluable for identifying unknown compounds and for confirming the elemental composition of an analyte, which adds another layer of confidence to the identification.

HRMS can be used for both qualitative screening and quantitative analysis. In untargeted metabolomics studies, HRMS is used to scan for all detectable ions in a sample, which can later be analyzed to identify potential biomarkers. biorxiv.org For quantification, HRMS platforms can achieve excellent linearity and sensitivity, sometimes rivaling triple quadrupole instruments, especially in complex matrices where high resolving power can separate the analyte signal from interferences. gcms.cz A study analyzing polyunsaturated fatty acids, including PGF2β, first used UHPLC-Q-TOF/MS for broad profiling before moving to a targeted QQQ-MS for quantification. nih.gov This highlights the complementary nature of the two techniques in comprehensive prostaglandin research.

Selected Reaction Monitoring (SRM) Mode Analysis

Selected Reaction Monitoring (SRM) is a highly specific and sensitive mass spectrometry technique used for quantifying target analytes, including prostaglandins and their analogs, in complex mixtures. ubc.ca This method involves the use of a triple quadrupole or ion trap mass spectrometer to monitor a specific precursor-to-product ion transition for the analyte of interest. researchgate.net

In the context of prostaglandin analysis, which shares structural similarities with this compound, SRM has been successfully employed. For instance, in the analysis of PGF2α and its isomers, an ion pair of m/z 353.2/193.1 was used to monitor the transition. ubc.ca For related compounds like PGE2 and PGD2, the deprotonated molecules are detected, and for their deuterated internal standards (d4-PGE2), the transition of m/z 355 → 319 is monitored. researchgate.netnih.gov The specificity of SRM allows for the differentiation of structurally similar compounds, which is crucial for accurate quantification. uab.edu The optimization of parameters such as declustering potential and collision energy for each specific transition is a critical step in method development to ensure maximum sensitivity and accuracy. uu.nl

The following table provides an example of SRM parameters that could be adapted for this compound analysis, based on methods for structurally related prostaglandins.

| Parameter | Description | Example Value (for related PGs) |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the parent molecule selected in the first quadrupole. | Based on the molecular weight of this compound (382.5 g/mol ), a likely precursor ion would be m/z 381.5 [M-H]⁻ in negative ion mode. |

| Product Ion (Q3) | The m/z of a specific fragment ion generated by collision-induced dissociation of the precursor ion in the second quadrupole (collision cell). | Specific fragment ions would need to be determined empirically through infusion and fragmentation of a this compound standard. |

| Dwell Time | The time spent monitoring a specific SRM transition. | Typically in the range of 0.04 seconds. uu.nl |

| Collision Energy (CE) | The energy applied in the collision cell to induce fragmentation of the precursor ion. | Empirically optimized for each transition. uu.nl |

| Declustering Potential (DP) | The voltage applied to prevent ion clusters from entering the mass spectrometer. | Empirically optimized for each compound. uu.nl |

Sample Preparation and Enrichment Strategies for Complex Biological Matrices

The analysis of this compound from biological samples such as plasma, urine, or tissue homogenates necessitates rigorous sample preparation to remove interfering substances and enrich the analyte of interest. nih.govdmbj.org.rs

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices. sigmaaldrich.comresearchgate.net It is a powerful tool for preparing samples for analysis by chromatography, enhancing the lifetime of the analytical system and improving both qualitative and quantitative results. sigmaaldrich.com For prostaglandins and related compounds, octadecyl-bonded silica (B1680970) gel (C18) is a common stationary phase. researchgate.netnih.gov

The general procedure involves conditioning the SPE cartridge, loading the sample (often acidified to ensure the analyte is in a non-ionized form), washing away interfering compounds, and finally eluting the analyte with an appropriate organic solvent. nih.gov For instance, a method for prostaglandins involved using octadecyl-bonded silica gel as the stationary phase with methanol-water mixtures as the mobile phase. nih.gov The inclusion of 1% formic acid in the loading mixture has been shown to improve recoveries of prostaglandins from various biological matrices to ≥90%. nih.gov The selection of appropriate sorbents and elution solvents is critical for achieving high recovery and purity. diva-portal.org

The table below outlines a typical SPE procedure for prostaglandin extraction that could be adapted for this compound.

| Step | Procedure | Purpose |

| Cartridge Conditioning | The SPE cartridge (e.g., C18) is sequentially washed with an organic solvent (e.g., methanol) followed by water or an aqueous buffer. diva-portal.org | To activate the stationary phase and ensure reproducible retention. |

| Sample Loading | The pre-treated biological sample (e.g., acidified plasma) is passed through the conditioned cartridge. nih.gov | The analyte and some matrix components are retained on the stationary phase. |

| Washing | The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences. | To selectively remove interfering compounds while the analyte remains bound. |

| Elution | The analyte of interest is eluted from the cartridge using a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). nih.govresearchgate.net | To recover the purified and concentrated analyte for subsequent analysis. |

Immunoaffinity chromatography (IAC) is a highly selective sample preparation method that utilizes the specific binding between an antibody and its antigen to isolate a target analyte from a complex mixture. researchgate.netnih.gov This technique offers a significant advantage in terms of selectivity, as it can effectively isolate a single compound or a class of structurally related compounds. nih.govnih.gov

In the context of prostaglandin analysis, IAC has been successfully used to purify various prostaglandins from biological samples prior to mass spectrometric analysis. nih.govcapes.gov.br Antibodies specific to a particular prostaglandin are immobilized on a solid support (e.g., Sepharose) and packed into a column. researchgate.netnih.gov When a biological sample is passed through the column, the target prostaglandin binds to the antibody, while other matrix components are washed away. The purified prostaglandin is then eluted, often using a change in pH or a solvent mixture. nih.gov This approach has been shown to be effective even when there is cross-reactivity, allowing for the quantification of related prostaglandins. researchgate.netnih.gov

Chemical derivatization is a strategy employed to improve the analytical properties of a compound, particularly for mass spectrometry analysis. researchgate.netnih.gov Derivatization can enhance ionization efficiency, improve chromatographic separation, and increase the sensitivity of detection. researchgate.netnih.govsigmaaldrich.com

For compounds with carboxyl groups, such as prostaglandins and their analogs, derivatization is often necessary to achieve the required sensitivity for detection in biological samples. researchgate.net One such technique is derivatization with 5-(diisopropylamino)amylamine (B1334337) (DIAAA). researchgate.netacs.org This method significantly enhances the sensitivity of detection by introducing a readily ionizable group. acs.orgmdpi.com The derivatization with DIAAA has been shown to improve the hydrophobicity of polar carboxyl-containing metabolites, leading to better separation efficiency in liquid chromatography. researchgate.netacs.org Other derivatization reagents used for prostaglandins include N,N-Dimethylethylenediamine (DMED) and N,N-Diethylethylenediamine (DEED), which can be catalyzed under mild conditions suitable for biological samples. researchgate.net

Bioanalytical Method Validation for Reproducible Research Data

The validation of a bioanalytical method is crucial to ensure that the data generated are reliable, reproducible, and suitable for their intended purpose. europa.euich.org Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. europa.eufda.gov The validation process involves assessing several key parameters. ich.orgeuropa.eu

The following table summarizes the essential parameters for bioanalytical method validation.

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu | The response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte. europa.eu |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. dmbj.org.rs | A calibration curve with a correlation coefficient (r²) of >0.99 is generally considered acceptable. nih.govdmbj.org.rs |

| Accuracy | The closeness of the measured concentration to the true concentration of the analyte. dmbj.org.rs | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). nih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. dmbj.org.rs | The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). nih.gov |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. nih.gov | Recovery should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. nih.gov | Analyte concentration should remain within ±15% of the initial concentration. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. acs.org | Signal-to-noise ratio is typically required to be at least 5 or 10. Accuracy and precision criteria as stated above must be met. |

Future Directions and Emerging Research Avenues for 16,16 Dimethyl Pgf2beta Studies

Application of Omics Technologies for Comprehensive Mechanistic Elucidation (e.g., Metabolomics, Lipidomics)

Future investigations into 16,16-dimethyl-PGF2beta will increasingly rely on high-throughput "omics" technologies to build a holistic picture of its mechanism of action. These approaches allow for the simultaneous measurement of thousands of molecular entities, providing an unbiased, system-wide view of cellular responses to the compound.

Metabolomics and Lipidomics: As a lipid mediator itself, the influence of this compound on the broader lipidome and metabolome is a critical area for exploration. Metabolomic and lipidomic profiling can identify subtle to significant shifts in cellular metabolic pathways following treatment with the compound. youtube.com For instance, these techniques can reveal whether this compound alters downstream arachidonic acid metabolism, influences the synthesis of other lipid signaling molecules, or impacts central energy pathways. nih.govresearchgate.net Advanced mass spectrometry platforms are essential for separating and identifying a wide array of metabolites and lipids from small biological samples. mdpi.com

Proteomics and Transcriptomics: Understanding which proteins and genes are regulated by this compound is key to deciphering its functional effects. Proteomic analyses, using techniques like mass spectrometry, can identify proteins that are differentially expressed or post-translationally modified upon compound exposure. A study on a related compound, 11-deoxy,16,16-dimethyl PGE2, successfully used proteomics to identify the induction of specific cytoprotective proteins, including heat shock proteins and cytoskeletal components, suggesting a mechanism involving the endoplasmic reticulum stress response. nih.govresearchgate.net Similarly, transcriptomics (e.g., RNA-seq) can pinpoint changes in gene expression, revealing the signaling pathways and transcription factors activated by this compound.

This multi-omics data can be integrated to construct detailed models of the compound's signaling network, moving beyond a single receptor or pathway to a comprehensive understanding of its cellular impact.

| Omics Technology | Key Research Question | Potential Findings | Example from Related Research |

|---|---|---|---|

| Metabolomics | How does the compound alter cellular metabolism? | Identification of impacted metabolic pathways (e.g., glycolysis, fatty acid oxidation). | Profiling changes in circulating oxylipins in various disorders to understand metabolic dysregulation. researchgate.net |

| Lipidomics | Does it shift the cellular lipid profile or influence other lipid mediators? | Discovery of changes in specific lipid classes (e.g., other prostaglandins (B1171923), endocannabinoids). | Demonstrating the incorporation of phytanic acid into complex lipids in Refsum Disease models. youtube.com |

| Proteomics | What proteins are direct or indirect targets of its signaling cascade? | Identification of regulated enzymes, structural proteins, or signaling molecules. | Identifying candidate cytoprotective proteins induced by 11-deoxy,16,16-dimethyl PGE2. nih.govresearchgate.net |

| Transcriptomics | Which genes and signaling pathways are activated or suppressed? | Mapping of responsive gene networks and upstream transcription factors. | Analyzing gene expression changes to understand how prostaglandin (B15479496) signaling regulates cell function. tootlelab.com |

Development of Novel In Vitro and In Vivo Experimental Models for Targeted Investigations

To accurately probe the function of this compound, research must move towards experimental models that more closely mimic human physiology and disease.

Advanced In Vitro Models: Traditional 2D cell cultures often fail to replicate the complex cell-cell and cell-matrix interactions of living tissue. mdpi.com The future lies in three-dimensional (3D) models such as spheroids, organoids, and "organ-on-a-chip" (OOC) platforms. mdpi.commdpi.com These systems can model the architecture and function of specific tissues (e.g., intestine, lung, reproductive tract) with greater fidelity. mdpi.comcriver.com For instance, studying the effect of this compound on a gut-on-a-chip model could provide detailed insights into its role in mucosal protection or inflammation under physiologically relevant conditions, including fluid flow and mechanical stress. mdpi.com

Sophisticated In Vivo Models: While classic animal models remain valuable, there is a push towards more refined approaches. The development of orthotopic patient-derived xenograft (PDX) models, where human tumor tissue is implanted into the corresponding organ of an immunodeficient mouse, offers a highly clinically relevant platform to study the compound's potential role in cancer biology. certisoncology.com Furthermore, the use of humanized mice, which possess components of a human immune system, will be crucial for investigating the immunomodulatory effects of this compound. certisoncology.com These advanced models can help predict human responses with greater accuracy.

Exploration of Uncharted Physiological and Pathophysiological Roles in Biological Systems

Beyond its known effects, future research should aim to uncover novel roles for this compound. Prostaglandins are pleiotropic molecules involved in nearly every aspect of physiology, and the unique properties of this stable analog may make it a valuable tool for exploring new biological territory. tootlelab.com

Potential areas for investigation include:

Tissue Repair and Regeneration: Prostaglandins are known to play complex roles in inflammation and tissue healing. Studies on PGE2 analogs have shown they can influence hematopoietic stem cell expansion and skeletal muscle stem-cell function. tocris.comnih.gov The potential for this compound to promote regeneration in tissues such as the gastrointestinal tract, skin, or bone marrow warrants investigation.

Neuroinflammation and Neuromodulation: Prostaglandins are key mediators of fever, pain, and neuroinflammation. Research into the closely related prostamides has revealed roles in nociception within the central nervous system. nih.gov Exploring the ability of this compound to cross the blood-brain barrier and modulate neural or glial cell function could open new avenues for neurological research.

Oncology: The role of prostaglandins in cancer is multifaceted, with different PGs sometimes promoting and sometimes inhibiting tumor progression. mdpi.com While PGF2α has been linked to increased migration in some cancer cells, the effects of a stable PGF2beta analog are unknown and could differ significantly. mdpi.com Investigating its impact on cancer cell proliferation, apoptosis, and the tumor microenvironment is a critical future direction.

Metabolic Disorders: Given the central role of lipid mediators in metabolism, exploring the influence of this compound on processes like adipogenesis (fat cell formation) and insulin (B600854) sensitivity could reveal unexpected connections to metabolic diseases. Studies on prostamides have already suggested a potential for reducing fat deposition. nih.gov

By pursuing these uncharted territories, the scientific community can build a more complete and nuanced understanding of this compound, potentially uncovering novel biological pathways and innovative therapeutic strategies for a range of human diseases.

Q & A

Q. Which gaps in the literature warrant prioritized investigation for 16,16-dimethyl-PGF2β?

- Methodological Answer: Focus on:

- Long-term ocular safety profiles beyond 12-month trials.

- Off-target effects on non-FP prostaglandin receptors (e.g., EP3).

- Comparative efficacy against newer analogs (e.g., latanoprostene bunod).

Systematic reviews should highlight these gaps using tools like ROBIS for bias assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.